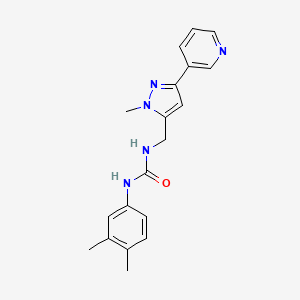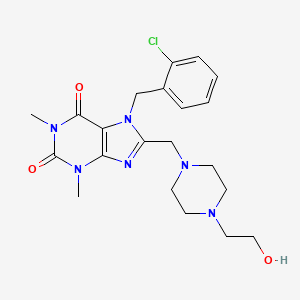![molecular formula C22H17Cl2N3O3 B2501745 2-(2,4-dichloro-6-methylphenoxy)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide CAS No. 361183-91-7](/img/structure/B2501745.png)
2-(2,4-dichloro-6-methylphenoxy)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichloro-6-methylphenoxy)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C22H17Cl2N3O3 and its molecular weight is 442.3. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dichloro-6-methylphenoxy)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dichloro-6-methylphenoxy)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Approaches and Derivative Studies
Research in the field of heterocyclic chemistry, particularly on compounds like oxazolo[5,4-b]pyridines and triazolo[1,5-c]pyrimidines, has demonstrated significant interest due to their potential pharmacological properties. For instance, the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines showcases the versatility of these compounds in generating novel derivatives through nucleophilic substitution reactions, which could be applied in the development of new therapeutic agents (Palamarchuk et al., 2019). Similarly, the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents through a series of chemical transformations indicates the therapeutic potential of such heterocyclic frameworks (Medwid et al., 1990).
Pharmacological Potential
The investigation into heterocyclic compounds often reveals their potential as drug candidates. The synthesis and evaluation of anticancer and antimicrobial activities of analogs, such as 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, highlight the pharmacological relevance of these compounds. Some derivatives have shown promising activity against cancer cell lines, indicating the potential of heterocyclic compounds in oncological research (Kumar et al., 2019).
Radiolabeling and Metabolism Studies
The study of chloroacetanilide herbicides and their metabolites in human and rat liver microsomes sheds light on the metabolic pathways of chloro-substituted compounds. This research can inform the development of safer and more effective agrochemicals but also has implications for the study of related chloro-substituted pharmaceuticals in terms of their metabolism, bioavailability, and potential toxicity (Coleman et al., 2000).
作用機序
Target of Action
The primary target of this compound is the Corticotropin-Releasing Factor 1 (CRF1) receptor . The CRF1 receptor plays a crucial role in the body’s response to stress, including the regulation of the hypothalamic-pituitary-adrenal (HPA) axis .
Mode of Action
The compound exhibits potent binding inhibition activity against the CRF1 receptor . This means it prevents the CRF1 receptor from binding with its natural ligand, corticotropin-releasing factor, thereby inhibiting the receptor’s activity .
Biochemical Pathways
The inhibition of the CRF1 receptor affects the HPA axis, a major part of the neuroendocrine system that controls reactions to stress and regulates many body processes, including digestion, the immune system, mood and emotions, sexuality, and energy storage and expenditure .
Pharmacokinetics
The compound is rapidly metabolized by human hepatic microsomes . This means it is quickly broken down in the liver, which can affect its bioavailability . Certain variants of the compound have been found to be more stable in human microsomes, which could lead to improved bioavailability .
Result of Action
The inhibition of the CRF1 receptor by the compound can suppress stress-induced adrenocorticotropic hormone (ACTH) secretion . ACTH is a hormone produced in the pituitary gland that stimulates the adrenal glands to release cortisol, a steroid hormone that helps the body respond to stress .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound’s metabolic stability can be affected by the presence of certain enzymes in the liver . Additionally, the compound’s efficacy can be influenced by the physiological state of the individual, such as their stress levels .
特性
IUPAC Name |
2-(2,4-dichloro-6-methylphenoxy)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O3/c1-12-9-14(23)10-16(24)20(12)29-11-19(28)26-17-6-3-5-15(13(17)2)22-27-21-18(30-22)7-4-8-25-21/h3-10H,11H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKQMVUGWWZRMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichloro-6-methylphenoxy)-N-(2-methyl-3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2501669.png)

![[4-(4-Ethoxyphenyl)sulfonyl-6-methylquinolin-3-yl]-phenylmethanone](/img/structure/B2501672.png)
![N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2501674.png)


![2-(2-methoxyphenyl)-5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2501681.png)
![1-(3-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2501682.png)

![(4-Benzhydrylpiperazin-1-yl)(7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2501684.png)